(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.Scientific Research Applications
Polymer Science and Materials Chemistry
Controlled Polymerization : The molecule has been used in studies focusing on controlled radical polymerization techniques. For instance, homopolymers of a monosubstituted acrylamide with an amino acid moiety in the side chain, related to the target molecule, were synthesized by reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating controlled polymerization characteristics (Mori, Sutoh, & Endo, 2005).
Synthesis of Polymeric Materials : The compound has been involved in the synthesis of novel polymers with potential applications in drug delivery, highlighting the preparation and characterization of pH-sensitive microspheres for targeted drug release (Swamy, Prasad, Rao, & Subha, 2013).
Optoelectronics and Photophysical Studies
- Nonlinear Optical Properties : Research on thiophene dyes, structurally related to the target molecule, revealed their potential in optoelectronic devices for protecting human eyes and optical sensors. These studies used open aperture Z-scan method alongside density functional theory (DFT) calculations to demonstrate the nonlinear absorption and optical limiting behavior, crucial for developing photonic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Molecular Engineering and Sensitizer Design
- Solar Cell Applications : The molecular engineering of organic sensitizers for solar cell applications is another area where related molecules have been explored. Organic sensitizers comprising donor, electron-conducting, and anchoring groups, including components akin to the target molecule, have shown high incident photon to current conversion efficiency, marking significant progress in the photovoltaic field (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Biothiol Detection and Imaging
- Biothiol Sensing in Living Cells : A study demonstrated the use of a fluorescent probe derived from a molecule structurally similar to the target compound for the colorimetric and ratiometric detection of biothiols in living cells. This probe enabled the rapid, sensitive, and selective detection of cysteine, homocysteine, and glutathione, which are crucial for revealing cellular functions (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Safety And Hazards
This involves studying the potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves predicting potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please note that the availability of this information depends on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information. If you have access to a university library, they often have subscriptions to these resources. You can also use public databases like PubChem, ChemSpider, and others. Please remember to always handle chemicals safely and responsibly.
properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-20-13-6-4-12(5-7-13)15(18)11-17-16(19)9-8-14-3-2-10-21-14/h2-10,15,18H,11H2,1H3,(H,17,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOHZKMTFOQLJF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide |
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